molecular formula C32H55NO25 B1598693 Lacto-N-fucopentaose V CAS No. 60254-64-0

Lacto-N-fucopentaose V

货号: B1598693
CAS 编号: 60254-64-0
分子量: 853.8 g/mol
InChI 键: TVVLIFCVJJSLBL-YAQJYVGISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lacto-N-fucopentaose V is a human milk oligosaccharide, a type of complex carbohydrate found in human breast milk. It is composed of five monosaccharide units: galactose, N-acetylglucosamine, galactose, glucose, and fucose. This compound plays a crucial role in the development of the infant gut microbiota and the immune system.

准备方法

Synthetic Routes and Reaction Conditions: Lacto-N-fucopentaose V can be synthesized through multi-enzymatic in vitro synthesis from lactose. The process involves the use of specific glycosyltransferases that catalyze the addition of monosaccharide units to form the oligosaccharide structure. The α1,3/4-fucosyltransferase from Bacteroides fragilis has been identified as an effective enzyme for the synthesis of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using microbial cell factories. Escherichia coli strains engineered to produce lacto-N-tetraose can be further modified to include the GDP-fucose pathway module and a regio-specific glycosyltransferase with α1,3-fucosylation activity. This approach has been shown to produce high yields of this compound, with titers reaching up to 25.68 grams per liter in fed-batch cultivation .

化学反应分析

Microbial Cell Factory Production

LNFP V is synthesized in Escherichia coli via a recombinant pathway combining:

  • Lacto-N-tetraose (LNT) as the precursor

  • GDP-fucose metabolic module for fucose donor supply

  • α1,3/4-Fucosyltransferase (FucT) from *Bacteroides fragilis * for regio-specific fucosylation

Key Performance Metrics

ParameterValueSource
LNFP V Titer8.7 g/L (highest)
By-product Accumulation<5% (lowest)
Optimal pH6.5–7.0

This system achieved 92% fucosylation efficiency by prioritizing the B. fragilis FucT over other candidates (e.g., Helicobacter pylori enzymes) .

In Vitro Transglycosylation

GH29B α-1,3/4-L-fucosidases catalyze LNFP V formation via donor-acceptor reactions:

text
LNT + 3-FL → LNFP V + H₂O

Enzyme-Specific Performance

EnzymeLNFP II YieldHydrolysis Rate (kₕ)Transglycosylation Rate (kₜ)
SpGH29 C (wild-type)91%0.08 min⁻¹0.73 min⁻¹
CpAfc2 (wild-type)65%0.12 min⁻¹0.51 min⁻¹
BbAfcB<1%1.20 min⁻¹0.01 min⁻¹

Mutations (e.g., SpGH29 C-A173H) reduced secondary hydrolysis, enabling sustained LNFP V accumulation (58% yield at 2 hours) .

Regioselective Glycosylation

A 2013 route synthesized LNFP V analogs via:

  • Step 1 : Birch reduction for benzyl ether deprotection

  • Step 2 : UV-promoted thiol-alkene radical addition for aglycone modification

  • Step 3 : Two-stage glycosylation for disaccharide (β1,3-linkage) and pentasaccharide (α1,4-linkage) assembly

Critical Reaction Conditions

  • Glycosyl Donor : Trichloroacetimidate-activated sugars

  • Stereocontrol : Achieved via neighboring-group participation

  • Yield : Not explicitly reported but described as "efficient"

Reaction By-Products & Optimization

SystemMajor By-ProductsMitigation Strategy
Microbial (E. coli)LNFP II, LNFP IIIEnzyme engineering of FucT
Enzymatic (SpGH29 C)Free fucoseA173H mutation reducing hydrolysis
ChemicalDefective stereoisomersRigorous protecting-group strategy

The B. fragilis FucT minimized LNFP II/III formation to <2%, outperforming other α1,3-FucTs .

Functional Group Reactivity

LNFP V’s terminal motifs govern its interactions:

  • LeX (Galβ1-4[Fucα1-3]GlcNAc) : Binds dendritic cell receptors

  • Type I Chain (Galβ1-3GlcNAc) : Sialylation site for further derivatization

No oxidative or reductive reactions have been reported, likely due to its biological role in non-covalent recognition .

科学研究应用

Lacto-N-fucopentaose V (LNFP V) is a human milk pentasaccharide . It is found in human milk and has potential applications as a prebiotic, anti-infection agent, and immunomodulation factor .

Research and Applications

E. coli can be used to examine the biosynthetic pathway of LNFP V . GDP-fucose pathway module and a regio-specific glycosyltransferase with α1,3-fucosylation activity were introduced to realize the efficient synthesis of LNFP V . The α1,3/4-fucosyltransferase from Bacteroides fragilis was selected as the best enzyme for in vivo biosynthesis of LNFP V from nine candidates, with the highest titer and the lowest by-product accumulation . The final strain EW10 could produce 25.68 g/L LNFP V by fed-batch cultivation, with the productivity of 0.56 g/L·h .

Human Milk Oligosaccharides

Human milk oligosaccharides (HMOs) may be useful for elucidating the structures of potential ligands for cell adhesion molecules . It is known that the infection of many bacteria and viruses starts by binding to particular sugar chains of glycoconjugates on the surface of cells, which are constructing the mucous epithelium of digestive tracts and respiratory tracts . Therefore, human milk oligosaccharides might be useful for elucidating the structure of target sugar chain of each bacterium or virus on the surface of epithelial cells .

Impact of Maternal Factors

作用机制

Lacto-N-fucopentaose V exerts its effects primarily through its interaction with the gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. This interaction helps to establish a healthy gut microbiome, which is crucial for the development of the immune system. Additionally, this compound can inhibit the adhesion of pathogenic bacteria to the gut lining, thereby preventing infections .

相似化合物的比较

Lacto-N-fucopentaose V is one of several fucosylated human milk oligosaccharides. Similar compounds include:

    Lacto-N-fucopentaose I: Contains a different linkage pattern of fucose.

    Lacto-N-fucopentaose II: Has a different arrangement of monosaccharide units.

    Lacto-N-fucopentaose III: Varies in the position of fucose attachment.

    2’-Fucosyllactose: A simpler structure with fewer monosaccharide units.

This compound is unique due to its specific structure and the presence of α1,3-fucosylation, which influences its biological activity and interactions with the gut microbiota .

生物活性

Lacto-N-fucopentaose V (LNFP V) is a prominent human milk oligosaccharide (HMO) characterized by its pentasaccharide structure, which plays significant roles in infant health and development. This article delves into the biological activities of LNFP V, exploring its synthesis, immunomodulatory effects, prebiotic properties, and interactions with gut microbiota. The findings are supported by data tables and relevant case studies to provide a comprehensive understanding of this oligosaccharide's impact.

Chemical Structure

LNFP V is composed of the following sugar units:

  • Galactose (Gal)
  • N-acetylglucosamine (GlcNAc)
  • Fucose (Fuc)

The structural formula can be represented as follows:

Galβ14GlcNAcβ13Galβ14Fucα13Glc\text{Gal}\beta1-4\text{GlcNAc}\beta1-3\text{Gal}\beta1-4\text{Fuc}\alpha1-3\text{Glc}

Synthesis Pathways

Recent studies have highlighted the biosynthetic pathways for LNFP V. A notable approach involves the use of engineered Escherichia coli strains that incorporate a GDP-fucose pathway module along with specific fucosyltransferases to facilitate the production of LNFP V from lactose. This method has demonstrated high efficiency in producing LNFP V with minimal by-product accumulation .

Immunomodulatory Effects

Research indicates that LNFP V exhibits immunomodulatory properties, influencing immune responses in infants. A study found that HMOs, including LNFP V, can modulate epithelial cell responses related to allergic diseases by inhibiting pro-inflammatory cytokine release . Specifically, LNFP V was associated with reduced levels of chemokines such as IL-8 and CCL20 in intestinal epithelial cells.

Prebiotic Properties

LNFP V serves as a prebiotic, promoting the growth of beneficial gut bacteria. In a longitudinal study involving mother-infant pairs, higher concentrations of LNFP V were positively correlated with specific bifidobacterial populations in infants' fecal samples. This suggests that LNFP V may enhance the establishment of a healthy gut microbiota during early life .

Interaction with Gut Microbiota

The interaction between LNFP V and gut microbiota is crucial for infant health. It has been observed that the presence of LNFP V correlates with increased populations of beneficial bifidobacteria, which are essential for gut health and immune function . The following table summarizes key findings on the correlation between LNFP V and gut microbiota:

Age (Weeks)Bifidobacterial OTUCorrelation with LNFP V
2OTU 1263Positive
6Low abundance OTUsPositive
12OTU 1263Strong positive

Study on Maternal Characteristics and HMO Concentrations

A study investigated how maternal factors influence HMO concentrations in breast milk, including LNFP V. Results showed variations based on maternal body mass index (BMI), delivery mode, and parity, indicating that these factors could affect the availability of beneficial oligosaccharides like LNFP V during lactation .

Clinical Implications

Clinical trials exploring the effects of HMOs on infant health have underscored the importance of oligosaccharides like LNFP V in reducing gastrointestinal infections and promoting overall health in neonates. These findings support the inclusion of HMOs in infant formulas to mimic the protective effects of breast milk.

属性

CAS 编号

60254-64-0

分子式

C32H55NO25

分子量

853.8 g/mol

IUPAC 名称

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17-,18+,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1

InChI 键

TVVLIFCVJJSLBL-YAQJYVGISA-N

SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O

手性 SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。